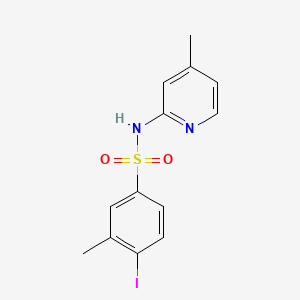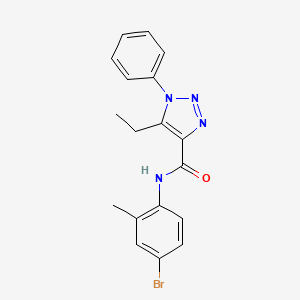
4-isopropoxybenzaldehyde N-methylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxybenzaldehyde N-methylthiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is synthesized by the reaction of 4-isopropoxybenzaldehyde with N-methylthiosemicarbazide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxybenzaldehyde N-methylthiosemicarbazone typically involves the condensation reaction between 4-isopropoxybenzaldehyde and N-methylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-isopropoxybenzaldehyde N-methylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-isopropoxybenzaldehyde N-methylthiosemicarbazone involves its interaction with specific molecular targets. Thiosemicarbazones are known to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzyme, leading to various biological effects. Additionally, the compound may induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-isopropoxybenzaldehyde: A precursor in the synthesis of 4-isopropoxybenzaldehyde N-methylthiosemicarbazone.
N-methylthiosemicarbazide: Another precursor used in the synthesis.
Thiosemicarbazones: A broad class of compounds with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H17N3OS |
|---|---|
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
1-methyl-3-[(Z)-(4-propan-2-yloxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3OS/c1-9(2)16-11-6-4-10(5-7-11)8-14-15-12(17)13-3/h4-9H,1-3H3,(H2,13,15,17)/b14-8- |
Clave InChI |
YCTRWPHBSYOBAE-ZSOIEALJSA-N |
SMILES isomérico |
CC(C)OC1=CC=C(C=C1)/C=N\NC(=S)NC |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C=NNC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinecarboxamide](/img/structure/B13370297.png)
![7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13370300.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370308.png)
![6-Butyl-6H-benzo[4,5]imidazo[1,2-d][1,2,4]triazolo[4,3-b][1,2,4]triazole-3-sulfonic acid](/img/structure/B13370315.png)
![N-[4-(5-{1-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetraazol-1-yl)phenyl]acetamide](/img/structure/B13370321.png)
![N-{2-methyl-5-[(methylanilino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B13370327.png)
![N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B13370335.png)

![8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370359.png)
![2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one](/img/structure/B13370360.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370364.png)

![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370392.png)
![6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370400.png)
